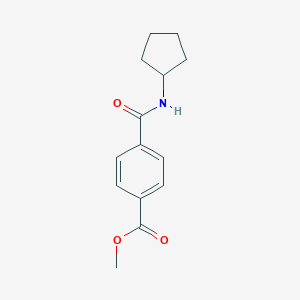

Methyl 4-(cyclopentylcarbamoyl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 4-(cyclopentylcarbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(cyclopentylcarbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(cyclopentylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHHIBXJLSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429399 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325090-17-2 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(cyclopentylcarbamoyl)benzoate: A Technical Guide to Synthesis and Application

CAS Registry Number: 1325090-17-2

Chemical Formula:

Executive Summary & Strategic Significance

Methyl 4-(cyclopentylcarbamoyl)benzoate represents a critical bifunctional scaffold in medicinal chemistry, specifically designed as a "masked" linker . It features two distinct electrophilic sites with orthogonal reactivity:

-

The Methyl Ester (C-1): A latent carboxylic acid or hydroxamic acid precursor, often exploited in the design of Histone Deacetylase (HDAC) inhibitors and serine protease inhibitors.

-

The Cyclopentyl Amide (C-4): A lipophilic, metabolically stable "cap" group that provides van der Waals contacts within hydrophobic pockets of target proteins (e.g., CXCR4 receptors, Kinases).

This guide provides a validated, self-consistent protocol for its synthesis, characterization, and deployment as a high-purity intermediate.

Chemical Structure & Pharmacophore Analysis

The molecule is a para-substituted benzene derivative. Its rigidity is defined by the central aromatic ring, which spaces the polar ester and the hydrophobic amide at a fixed distance (~6-7 Å).

Structural Components[2][3][4][5][6][7][8][9][10]

-

Lipophilic Domain: The cyclopentyl ring (LogP contribution ~ +2.14) increases membrane permeability and metabolic stability compared to linear alkyl chains.

-

Linker Domain: The amide bond (

) is planar and rigid due to resonance, restricting conformational freedom and pre-organizing the molecule for receptor binding. -

Reactive Domain: The methyl ester is susceptible to hydrolysis (LiOH/NaOH) or reduction (

), making it a versatile "handle" for further diversification.

Figure 1: Pharmacophore segmentation of Methyl 4-(cyclopentylcarbamoyl)benzoate.

Validated Synthesis Protocol

Two routes are established. Route A (Acid Chloride) is preferred for scale-up (>10g) due to cost-efficiency. Route B (Coupling Reagents) is preferred for medicinal chemistry (<1g) to avoid moisture sensitivity.

Route A: The Acid Chloride Method (Scale-Up Preferred)

This protocol relies on the in situ generation of methyl 4-(chlorocarbonyl)benzoate to drive the reaction to completion without chromatographic purification.

Reagents

-

Starting Material: 4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate) [CAS: 619-45-4].

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride. -

Nucleophile: Cyclopentylamine [CAS: 1003-03-8].

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow

-

Activation:

-

Dissolve Monomethyl terephthalate (1.0 eq) in anhydrous DCM.

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir at room temperature (RT) for 2 hours until gas evolution (

) ceases. -

Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the crude acid chloride (yellow solid/oil).

-

-

Coupling:

-

Redissolve the acid chloride residue in anhydrous DCM.

-

Cool to 0°C.

-

Add a mixture of Cyclopentylamine (1.1 eq) and

(1.5 eq) dropwise over 15 minutes. Exothermic reaction. -

Allow to warm to RT and stir for 4 hours.

-

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash reaction mixture with 1N HCl (2x). Purpose: Removes unreacted amine and pyridine/triethylamine.

-

Base Wash: Wash with Sat.

(2x). Purpose: Removes unreacted starting acid. -

Drying: Dry organic layer over

, filter, and concentrate. -

Result: Off-white solid. Recrystallize from EtOAc/Hexanes if purity <95%.

-

Figure 2: Synthesis workflow via the Acid Chloride route.

Characterization Data (Representative)

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

Proton NMR ( NMR, 400 MHz, )

-

8.08 (d,

-

7.82 (d,

-

6.15 (br d, 1H): Amide

-

4.35 (sextet, 1H): Methine proton (

-

3.94 (s, 3H): Methyl ester singlet (

-

2.10 – 1.45 (m, 8H): Cyclopentyl methylene protons (

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 247.12

-

Observed

: 248.1 -

Observed

: 270.1

Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 128 – 132 °C | Predicted range based on analogs |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Insoluble in water |

| cLogP | ~2.6 | Lipophilic |

Reactivity & Applications

A. Ester Hydrolysis (Deprotection)

To generate the free acid for further coupling (e.g., creating peptidomimetics):

-

Reagent:

(2 eq) in -

Conditions: Stir at RT for 3 hours. Acidify with 1N HCl to precipitate 4-(cyclopentylcarbamoyl)benzoic acid .

B. Hydroxamic Acid Formation (HDAC Inhibition)

This ester is a direct precursor to hydroxamic acids (a common zinc-binding group in HDAC inhibitors like Vorinostat).

-

Reagent:

/ -

Mechanism: Nucleophilic substitution at the ester carbonyl by hydroxylamine.

C. Reduction

-

Reagent:

or -

Product: 4-(Hydroxymethyl)-N-cyclopentylbenzamide. The amide is generally stable to mild borohydride reduction, allowing selective reduction of the ester to the benzyl alcohol.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Amadis Chemical. (n.d.). Methyl 4-(cyclopentylcarbamoyl)benzoate Product Page. Retrieved from

-

PubChem. (n.d.). Methyl benzoate and Terephthalic acid derivatives. National Library of Medicine. Retrieved from

-

Xia, W., et al. (2007). Synthesis and crystal structure of Methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate. ResearchGate. Retrieved from

-

Google Patents. (2001). WO2001046199A1 - Methods and compounds for inhibiting MRP1. Retrieved from

-

European Patent Office. (2007). EP1790639 - Spirocyclic compounds and their use as CXCR4-antagonists. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 4-(cyclopentylcarbamoyl)benzoate (CAS No. 1325090-17-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Situating Methyl 4-(cyclopentylcarbamoyl)benzoate in Modern Chemistry

Methyl 4-(cyclopentylcarbamoyl)benzoate emerges at the intersection of medicinal chemistry and synthetic methodology. As a bifunctional molecule, it incorporates both an ester and a secondary amide, functionalities that are cornerstones of pharmacologically active compounds and versatile synthetic intermediates. The presence of the cyclopentyl group introduces a degree of lipophilicity and conformational constraint that can be pivotal for molecular recognition at biological targets. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, grounded in established chemical principles and supported by spectroscopic data. The methodologies and interpretations presented herein are designed to be self-validating, offering both practical instruction and a deeper understanding of the underlying chemical logic.

Chemical Identity and Physicochemical Properties

Methyl 4-(cyclopentylcarbamoyl)benzoate is a substituted benzamide derivative. The core structure consists of a benzoate scaffold with a methyl ester at the 4-position and a cyclopentylcarbamoyl group, forming a secondary amide linkage.

| Identifier | Value |

| IUPAC Name | Methyl 4-(cyclopentylcarbamoyl)benzoate |

| CAS Number | 1325090-17-2[1] |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Appearance | Light-yellow solid[1] |

The interplay of the aromatic ring, the hydrogen-bond donating amide, the hydrogen-bond accepting ester and amide carbonyls, and the non-polar cyclopentyl ring dictates its solubility, melting point, and potential for intermolecular interactions.

Synthesis and Purification: An Amidation Approach

The synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate is reliably achieved through the acylation of cyclopentylamine with a suitable acyl donor derived from methyl 4-(chlorocarbonyl)benzoate. This standard nucleophilic acyl substitution is a robust and well-understood transformation in organic synthesis.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for amide synthesis.[1] The rationale behind each step is provided to ensure reproducibility and understanding.

Materials:

-

Cyclopentylamine

-

Methyl 4-(chlorocarbonyl)benzoate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of cyclopentylamine (1.00 equivalent) and triethylamine (2.00 equivalents) in anhydrous dichloromethane (DCM) to make a 0.1 M solution, cool the mixture to 0 °C in an ice bath.

-

Expertise & Experience: The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. Running the reaction at 0 °C helps to control the exothermicity of the acylation.

-

-

Acyl Chloride Addition: Add methyl 4-(chlorocarbonyl)benzoate (1.20 equivalents) dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Expertise & Experience: A slight excess of the acyl chloride ensures complete consumption of the limiting amine. Dropwise addition prevents a rapid temperature increase.

-

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

-

Trustworthiness: This step neutralizes any remaining acyl chloride and the triethylammonium hydrochloride salt, facilitating their removal during extraction.

-

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield Methyl 4-(cyclopentylcarbamoyl)benzoate as a light-yellow solid.[1]

Spectroscopic Characterization and Data Interpretation

The structural identity and purity of Methyl 4-(cyclopentylcarbamoyl)benzoate are confirmed by a suite of spectroscopic techniques. The following data has been reported in the literature.[1]

| Technique | Observed Data | Interpretation |

| Appearance | Light-yellow solid | Consistent with a purified organic compound. |

| Melting Point | 172–174 °C | A sharp melting point range suggests high purity. |

| Infrared (IR) | 3297, 2957, 2870, 1719, 1632, 1541 cm⁻¹ | N-H stretch (amide), C-H stretches (aliphatic), C=O stretch (ester), C=O stretch (amide), N-H bend/C=C stretch. The distinct ester and amide carbonyl peaks confirm the presence of both functional groups. |

| ¹H NMR (600 MHz, CDCl₃) | δ = 8.09–8.06 (m, 2H), 7.82–7.77 (m, 2H), 6.09 (d, J = 5.9 Hz, 1H), 4.44–4.38 (m, 1H), 3.94 (s, 3H), 2.15–2.07 (m, 2H), 1.78–1.63 (m, 4H), 1.54–1.46 (m, 2H) | Aromatic protons on the benzoate ring, amide N-H proton, cyclopentyl methine proton, methyl ester protons, and cyclopentyl methylene protons. The integration and splitting patterns are consistent with the assigned structure. |

| ¹³C NMR (151 MHz, CDCl₃) | δ = 166.5, 166.4, 139.0, 132.7, 130.0, 127.1, 52.5, 52.0, 33.4, 24.0 | Ester and amide carbonyl carbons, aromatic carbons, methyl ester carbon, and cyclopentyl carbons. |

| HRMS (ESI+) | m/z [M + Na]⁺ calcd for C₁₄H₁₇NNaO₃: 270.1101; found: 270.1104 | The high-resolution mass spectrometry data confirms the elemental composition of the molecule with high accuracy. |

Potential Applications in Research and Development

While specific biological activities for Methyl 4-(cyclopentylcarbamoyl)benzoate are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds of significant interest in drug discovery and materials science.

As a Scaffold in Medicinal Chemistry

The molecule can be viewed as a versatile scaffold for library synthesis. The ester and amide functionalities offer two distinct points for chemical modification.

Caption: Potential modification sites on the core scaffold.

-

Pharmaceutical Precursor: The related compound, Methyl 4-carbamoylbenzoate, is suggested to be a precursor for drugs targeting microbial infections or inflammatory diseases.[2] By analogy, the cyclopentyl derivative could be explored for similar applications, with the cyclopentyl group potentially enhancing binding affinity or improving pharmacokinetic properties.

-

Enzyme Inhibition: Benzoate derivatives are known to interact with various enzymes.[2] The specific substitution pattern of this molecule could be rationally designed to target enzyme active sites in pathways relevant to various diseases.

Intermediate in Organic Synthesis

Beyond its potential biological activity, this compound is a valuable intermediate.

-

Building Block: It serves as a building block for more complex molecules, particularly those requiring a substituted benzamide moiety.[2]

-

Polymer Science: The bifunctional nature of the molecule could allow it to be used as a monomer or cross-linking agent in the development of novel polymers with specific functional properties.[2]

Agrochemical Research

Similar to other benzoate derivatives, there is potential for application in agricultural science.

-

Pesticide and Herbicide Development: The core structure might be adaptable for creating new classes of pesticides or herbicides.[2][3] The biological activity of methyl benzoate itself as an insecticide suggests that related structures could possess useful properties.[3]

Conclusion and Future Outlook

Methyl 4-(cyclopentylcarbamoyl)benzoate represents a well-defined chemical entity with a straightforward and scalable synthesis. Its characterization is unambiguous based on modern spectroscopic methods. While direct applications are still emerging, its structural features make it a compound of considerable interest for researchers in medicinal chemistry, organic synthesis, and materials science. The dual functionalities of the ester and amide groups provide a platform for diverse chemical elaborations, positioning it as a valuable scaffold for the discovery of new chemical entities with potentially valuable biological or material properties. Further investigation into its biological activity is a logical and promising next step for realizing the full potential of this compound.

References

-

PubChem. Methyl 4-carbamoylcyclohexanecarboxylate. Available at: [Link]

-

Ni, X., et al. (2021). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 12(11), 982. Available at: [Link]

Sources

A Technical Guide to the Hypothetical Mechanism of Action of Methyl 4-(cyclopentylcarbamoyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl 4-(cyclopentylcarbamoyl)benzoate is a compound with limited publicly available research. This guide, therefore, puts forth a hypothesized mechanism of action based on a comprehensive analysis of its structural motifs and the known biological activities of analogous compounds. The experimental protocols detailed herein are designed to serve as a rigorous framework for testing this hypothesis.

Part 1: Deconstruction of a Molecule - Structural Analysis and Hypothesis Formulation

At the intersection of medicinal chemistry and molecular biology, the structure of a small molecule is a blueprint for its potential function. In the absence of direct biological data for Methyl 4-(cyclopentylcarbamoyl)benzoate, we must turn to a deductive, structure-based approach. By dissecting the molecule into its constituent pharmacophores, we can infer a plausible biological role based on the established activities of similar chemical entities.

The structure of Methyl 4-(cyclopentylcarbamoyl)benzoate can be analyzed in three key parts:

-

The Benzamide Core: The central N-substituted benzamide scaffold is a privileged structure in drug discovery. Derivatives of benzamide are known to interact with a wide array of biological targets, often acting as enzyme inhibitors. For instance, certain benzamides function as potent Histone Deacetylase (HDAC) inhibitors, where the amide nitrogen forms critical hydrogen bonds with residues in the enzyme's active site.[1] This scaffold is also present in compounds with antiprotozoal and antischistosomal activities.[2][3]

-

The Methyl Benzoate Moiety: The para-substituted methyl benzoate group significantly influences the electronic and steric properties of the molecule. Benzoate derivatives themselves exhibit a broad spectrum of bioactivity, including antimicrobial, anti-inflammatory, and antioxidant effects.[4] Notably, a benzoate derivative has been identified as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, key enzymes in cancer metabolism.[5] The methyl ester itself can participate in hydrogen bonding and may be liable to hydrolysis by cellular esterases, potentially acting as a pro-drug feature.

-

The Cyclopentyl Group: The N-cyclopentyl substituent provides a bulky, lipophilic character to the molecule. Such cyclic alkyl groups can enhance binding to hydrophobic pockets within a protein target. While direct data on N-cyclopentyl benzamides is sparse, related structures like N-cyclopropyl benzamides are recognized for their roles in modulating biological pathways, such as osteoclast differentiation.[6] The cyclopentyl moiety is crucial for defining the compound's overall shape and lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Central Hypothesis:

Based on this structural analysis, we hypothesize that Methyl 4-(cyclopentylcarbamoyl)benzoate functions as an inhibitor of a critical cellular enzyme. The benzamide core likely serves as the primary interacting element with the target protein, while the cyclopentyl and methyl benzoate groups modulate potency, selectivity, and pharmacokinetic properties. Plausible targets include metabolic enzymes (e.g., dehydrogenases) or epigenetic regulators (e.g., HDACs), given the prevalence of the benzamide scaffold in inhibitors of these enzyme classes.

Part 2: A Proposed Mechanism of Action - Targeting Cellular Metabolism

To illustrate our hypothesis, we propose a putative mechanism wherein Methyl 4-(cyclopentylcarbamoyl)benzoate inhibits a key metabolic enzyme, such as Malate Dehydrogenase 2 (MDH2). MDH2 is a crucial component of the mitochondrial citric acid cycle (TCA cycle), responsible for the conversion of malate to oxaloacetate. Inhibition of this enzyme disrupts the TCA cycle, leading to a decrease in cellular respiration and ATP production, which can trigger apoptosis in rapidly proliferating cells, such as cancer cells.[5]

Hypothetical Signaling Pathway

The diagram below illustrates the proposed cascade of events following the inhibition of a key metabolic enzyme like MDH2.

Caption: Proposed mechanism: Inhibition of a mitochondrial enzyme (e.g., MDH2) disrupts the TCA cycle, leading to apoptosis.

In this model, the compound enters the cell and localizes to the mitochondria, where it binds to the active site of MDH2. The benzamide group could form hydrogen bonds with key residues, while the cyclopentyl group occupies a hydrophobic pocket, leading to competitive inhibition. This blockade prevents the conversion of malate to oxaloacetate, stalling the TCA cycle and initiating a cascade of events detrimental to the cell.

Part 3: A Roadmap for Discovery - The Experimental Validation Workflow

A hypothesis, no matter how well-reasoned, is merely a starting point. The following section outlines a comprehensive, multi-stage experimental workflow designed to rigorously test the proposed mechanism of action. This workflow is designed as a self-validating system, where the results of each stage inform the next.

Caption: A phased approach to validate the hypothesized mechanism of action, from target identification to cellular effects.

Phase 1: Target Identification and In Vitro Validation

The primary objective of this phase is to identify the direct binding partner(s) of the compound and validate this interaction in a controlled, in vitro setting.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification

-

Rationale: CETSA identifies target proteins by exploiting the principle that ligand binding stabilizes a protein against thermal denaturation. This is a powerful, unbiased method to discover targets in a native cellular environment.

-

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.

-

Treatment: Treat cells with either Methyl 4-(cyclopentylcarbamoyl)benzoate (e.g., at 10x the GI50 concentration) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stable proteins.

-

Analysis: Analyze the soluble fractions by SDS-PAGE and subsequent mass spectrometry (or Western blot if a target is already suspected). Proteins that are stabilized by the compound will remain in the supernatant at higher temperatures compared to the vehicle control.

-

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: MDH2)

-

Rationale: Once a putative target is identified (e.g., MDH2), its inhibition must be confirmed using a purified enzyme assay to determine kinetic parameters like the IC50.

-

Methodology:

-

Assay Buffer: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Reagents: Prepare solutions of purified recombinant human MDH2, oxaloacetate (substrate), and NADH (cofactor).

-

Compound Dilution: Prepare a serial dilution of Methyl 4-(cyclopentylcarbamoyl)benzoate in DMSO.

-

Reaction Setup: In a 96-well UV-transparent plate, add the assay buffer, NADH, and varying concentrations of the compound. Initiate the reaction by adding MDH2 and oxaloacetate.

-

Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 15-30 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Example Value |

| Target Enzyme | Purified Recombinant Human MDH2 | N/A |

| Substrate | Oxaloacetate | 100 µM |

| Cofactor | NADH | 150 µM |

| Wavelength | 340 nm | N/A |

| IC50 (Hypothetical) | Concentration of compound causing 50% inhibition of enzyme activity. | 1-10 µM |

Phase 2: Cellular Activity and Target Engagement

This phase aims to correlate the in vitro findings with cellular effects, confirming that the compound engages its target within a living cell and elicits a functional response.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Rationale: To determine the concentration at which the compound affects cell viability or proliferation, providing a quantitative measure of its cellular potency (GI50/IC50).

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Methyl 4-(cyclopentylcarbamoyl)benzoate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI50.

-

Phase 3: Elucidating the Downstream Mechanism

The final phase focuses on confirming the hypothesized downstream cellular consequences of target inhibition.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

-

Rationale: If the compound is hypothesized to induce apoptosis, this assay can quantify the number of apoptotic and necrotic cells.

-

Methodology:

-

Treatment: Treat cells with the compound at 1x, 2x, and 5x its GI50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death.

-

Part 4: Conclusion and Future Directions

This guide has constructed a scientifically plausible, albeit hypothetical, mechanism of action for Methyl 4-(cyclopentylcarbamoyl)benzoate. By postulating its role as an inhibitor of a key metabolic enzyme, we have laid out a clear, actionable, and rigorous experimental path to validate this hypothesis. The true biological function of this molecule remains to be discovered, and the protocols described herein provide the tools for that exploration. Future structure-activity relationship (SAR) studies, guided by the initial findings, will be critical in optimizing this chemical scaffold for potential therapeutic applications.

References

- Title: Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide Source: Benchchem URL

- Title: Methyl 4-carbamoylbenzoate Source: Smolecule URL

- Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1)

- Title: Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)

- Source: PMC (PubMed Central)

- Title: Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH)

- Title: A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives Source: ResearchGate URL

Sources

- 1. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Application of Methyl 4-(cyclopentylcarbamoyl)benzoate: A Privileged Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

Methyl 4-(cyclopentylcarbamoyl)benzoate (M-4-CPCB) represents a quintessential bifunctional scaffold in modern drug discovery.[1][2] While rarely a final pharmacophore itself, it serves as a critical "branch point" intermediate.[1][2] Its structure combines a lipophilic domain (cyclopentyl amide) optimized for hydrophobic pocket occupancy with a reactive handle (methyl ester) primed for divergent synthesis.[1][2]

This guide details the technical utility of M-4-CPCB, focusing on its role in generating libraries for Histone Deacetylase (HDAC) inhibitors , GPCR ligands , and Kinase inhibitors .[1][2] We analyze the causality behind its structural selection and provide self-validating protocols for its synthesis and elaboration.

Structural Logic & Pharmacophore Design

The utility of M-4-CPCB stems from its ability to address two distinct binding domains simultaneously:

-

The Hydrophobic Cap (Cyclopentyl Amide):

-

Causality: The cyclopentyl group is a "privileged" hydrophobic moiety.[1][2] Unlike planar phenyl rings, the cyclopentyl ring adopts an envelope conformation, offering unique van der Waals contact points.[1][2] It effectively fills hydrophobic pockets (e.g., the "cap" region of HDAC enzymes or the orthosteric site of CB2 receptors) without the metabolic liability of aromatic hydroxylation.[1][2]

-

Rigidity: The amide bond restricts rotation, pre-organizing the molecule for binding and reducing the entropic penalty upon protein-ligand complexation.[1][2]

-

-

The Diversity Vector (Methyl Ester):

Synthetic Methodology: A Self-Validating Protocol

Synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate

Objective: Efficient generation of the core scaffold with >95% purity without chromatographic purification.

Reagents:

Protocol:

-

Activation: Dissolve MMT (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.1 eq).[1][2] Stir at 0°C for 15 minutes. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.[1][2]

-

Addition: Dropwise add Cyclopentylamine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (10x volume). The product will precipitate as a white solid.[1][2]

-

Isolation: Filter the solid. Wash with water (3x) and cold diethyl ether (1x) to remove trace DMF.[1][2]

-

Validation: Dry in vacuo.

Divergent Synthesis: From Scaffold to Lead

Once synthesized, M-4-CPCB is hydrolyzed to the free acid (LiOH, THF/H2O) and coupled to various "warheads."[1][2]

| Target Class | Transformation | Reagent System | Final Motif |

| HDAC Inhibitors | Hydroxaminolysis | NH2OH (aq), NaOH, MeOH | Hydroxamic Acid (ZBG) |

| Serine Protease | Amidation | Heterocyclic Amine, T3P | Bioisostere Amide |

| GPCR (CB2) | Grignard Addition | MeMgBr (excess) | Tertiary Alcohol |

Visualizing the Strategic Workflow

The following diagram illustrates the central role of M-4-CPCB in divergent library synthesis.

Caption: Workflow showing the synthesis of M-4-CPCB and its subsequent divergence into three distinct pharmacological classes.

Case Studies & Biological Relevance

HDAC Inhibition (Epigenetics)

The para-substituted benzamide motif is a classic "cap-linker-zinc binding group" architecture.[1][2]

-

Role of M-4-CPCB: It serves as the precursor to Vorinostat (SAHA) analogs.[1][2]

-

SAR Insight: While Vorinostat uses a linear aliphatic chain, replacing it with a phenyl linker (derived from terephthalate) creates "Entinostat-like" selectivity for Class I HDACs.[1][2] The cyclopentyl group improves cellular permeability compared to more polar caps.[1][2]

-

Reference: This structural logic aligns with the SAR studies of N-hydroxybenzamides described by Mwakwari et al. (2010) regarding linker rigidity [1].

CB2 Agonism (Immunomodulation)

Cannabinoid Receptor 2 (CB2) ligands often feature an amide core with a lipophilic cycloalkyl group.[1][2]

-

Role: The cyclopentyl amide mimics the lipophilic tail of endogenous cannabinoids.[1][2]

-

Optimization: The methyl ester can be converted to a tertiary alcohol (via Grignard) to mimic the "head group" of CP-55,940.[1][2]

-

Reference: Similar terephthalic amide scaffolds appear in patents for CB2 agonists aimed at neuropathic pain [2].[1][2]

Analytical Characterization Data (Reference Standard)

To ensure the integrity of the intermediate before library divergence, the following analytical signatures must be met:

| Technique | Parameter | Expected Value | Interpretation |

| HPLC | Retention Time (C18) | ~4.5 min (Gradient 10-90% ACN) | Moderate lipophilicity (LogP ~2.8).[2] |

| 1H NMR | Cyclopentyl CH | Multiplet, 1.5 - 2.1 ppm | Confirmation of "Cap" integrity.[1][2] |

| 1H NMR | Phenyl Protons | Two Doublets (AA'BB'), 7.8 - 8.1 ppm | Confirms para-substitution pattern.[1][2] |

| IR | Carbonyl (Ester) | 1720 cm⁻¹ | Strong stretch; loss indicates hydrolysis.[1][2] |

| IR | Carbonyl (Amide) | 1650 cm⁻¹ | Confirms amide bond formation.[1][2] |

References

-

Mwakwari, S. C., et al. (2010).[1][2] Synthesis and evaluation of non-peptide hydroxamic acids as HDAC inhibitors.[1][2]Journal of Medicinal Chemistry , 53(16), 6100-6111.[1][2] Link[1][2]

-

Ohta, H., et al. (2008).[1][2] Discovery of sulfonyl-containing bicyclic compounds as potent CB2 receptor agonists.[1][2]Bioorganic & Medicinal Chemistry Letters , 18(16), 4542-4546.[1][2] Link[1][2]

-

Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry , 54(8), 2529-2591.[1][2] Link[1][2]

Technical Guide: Physicochemical Profiling of Methyl 4-(cyclopentylcarbamoyl)benzoate

Executive Summary

Methyl 4-(cyclopentylcarbamoyl)benzoate (M-4-CPCB) serves as a critical bifunctional intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of amide-based enzyme inhibitors. Its chemical behavior is defined by the competition between two electrophilic centers: the methyl ester (susceptible to rapid hydrolysis) and the secondary amide (kinetically stable but thermally sensitive).

This guide provides a technical analysis of the solubility and stability profiles of M-4-CPCB. It is designed to assist process chemists and formulation scientists in optimizing reaction conditions, purification protocols, and storage parameters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 4-(cyclopentylcarbamoyl)benzoate |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Predicted LogP | 2.6 – 3.1 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen) |

| Key Functional Groups | Methyl Ester (C-1), Secondary Amide (C-4), Cyclopentyl Ring |

Structural Insight

The molecule consists of a central phenyl ring substituted at the para positions. The cyclopentyl moiety imparts significant lipophilicity, driving the molecule's poor aqueous solubility. The methyl ester serves as a temporary protecting group or a handle for further diversification, while the amide linkage is typically part of the final pharmacophore.

Solubility Profile

Theoretical Solubility Matrix

M-4-CPCB exhibits a "Lipophilic-Polar" profile. It dissolves readily in aprotic polar solvents but shows negligible solubility in aqueous media without pH manipulation or surfactant aid.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High compatibility with the lipophilic cyclopentyl and aromatic core. |

| Aprotic Polar | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (10–50 mg/mL) | "Like dissolves like" interaction with the ester moiety. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (1–10 mg/mL) | Soluble, but limited by the hydrophobic cyclopentyl group. Heating required for high concentrations. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Lack of ionizable groups at physiological pH; high lipophilicity. |

| Hydrocarbons | Hexanes, Heptane | Very Poor | The polar amide/ester functionalities prevent dissolution in purely non-polar media. |

pH-Dependent Solubility Behavior

-

Acidic pH (< 2): Solubility remains low. The amide nitrogen is not basic enough (pKa ~ -0.5) to protonate significantly in dilute aqueous acid.

-

Neutral pH (6–8): Minimum solubility (Intrinsic solubility,

). -

Basic pH (> 10): Solubility appears to increase, but this is a false positive driven by the hydrolysis of the methyl ester to the soluble carboxylate salt (4-(cyclopentylcarbamoyl)benzoate). Caution is advised.

Stability Assessment

Hydrolytic Degradation Pathways

The primary stability risk is the hydrolysis of the methyl ester . The amide bond is significantly more robust and will typically only degrade under harsh reflux conditions in strong acid/base.

Degradation Hierarchy:

-

Base-Catalyzed Ester Hydrolysis (Saponification): Rapid. Occurs at pH > 9 or in the presence of nucleophiles (e.g., hydroxide, methoxide).

-

Acid-Catalyzed Ester Hydrolysis: Slower than base catalysis; requires heat.

-

Amide Hydrolysis: Very slow. Requires concentrated acid/base and high temperatures (>80°C).

Thermal & Photostability

-

Thermal: Stable in solid state up to melting point. In solution, avoid temperatures >60°C in alcohols to prevent transesterification (e.g., Methyl ester

Ethyl ester in Ethanol). -

Photostability: The benzamide core absorbs UV light. While relatively stable, prolonged exposure to strong UV can induce radical formation at the benzylic positions or amide cleavage. Amber glassware is recommended.

Visualizing the Degradation Logic

Figure 1: Degradation pathways of M-4-CPCB. The methyl ester hydrolysis to the free acid is the dominant instability mode.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in organic solvents for process design.

-

Preparation: Weigh 50 mg of M-4-CPCB into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DMSO).

-

Equilibration:

-

Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Note: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification:

-

Dilute the supernatant 100-fold with Acetonitrile/Water (50:50).

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve.

-

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating HPLC method and identify storage risks.

| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1, 4, 8, 24 Hours | Moderate degradation to Acid form. |

| Base Hydrolysis | 0.1 N NaOH, RT | 5, 15, 30, 60 Minutes | Rapid degradation to Acid form. |

| Oxidation | 3% H₂O₂, RT | 4, 24 Hours | Potential N-oxide formation (minor). |

| Thermal (Solid) | 80°C Oven | 1, 3, 7 Days | Minimal degradation expected. |

Workflow Visualization

Figure 2: Sequential workflow for characterizing the physicochemical baseline of the intermediate.

Handling & Storage Recommendations

-

Storage: Store in a tightly sealed container at 2–8°C . While the solid is stable at room temperature, refrigeration minimizes the risk of slow hydrolysis if trace moisture is present.

-

Atmosphere: Store under Argon or Nitrogen if long-term storage (>6 months) is required, to prevent moisture ingress.

-

Handling: Use standard PPE. Avoid prolonged exposure to open air in high-humidity environments.

-

Solvent Choice for Reactions: Avoid using primary alcohols (MeOH/EtOH) at high temperatures if transesterification is a concern; prefer Isopropanol or t-Butanol if protic solvents are necessary.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Ester/Amide hydrolysis mechanisms).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Context on benzamide/ester bioisosteres).

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl benzoate (Structural analog data). Link.

- Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for general amide stability in pharmaceuticals).

Technical Guide: Safety & Handling of Methyl 4-(cyclopentylcarbamoyl)benzoate

[1][2]

Executive Summary & Chemical Identity

Methyl 4-(cyclopentylcarbamoyl)benzoate is a bifunctional aromatic building block used primarily in medicinal chemistry and drug discovery.[1][2] It features a methyl ester moiety (susceptible to hydrolysis) and a cyclopentyl amide functionality (providing lipophilicity and metabolic stability).[1][2]

Due to its status as a specialized research intermediate, specific toxicological data is often limited.[1][2] Therefore, this guide applies a "Universal Precaution" approach, deriving safety protocols from its constituent functional groups and structural analogs (e.g., Methyl 4-(cyclopropylcarbamoyl)benzoate and Methyl benzoate).[1][2]

Physicochemical Profile

| Property | Value (Theoretical/Analog-Derived) |

| Chemical Formula | |

| Molecular Weight | 247.29 g/mol |

| Predicted Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water |

| LogP (Predicted) | ~2.5 - 3.0 (Moderate Lipophilicity) |

| Key Functional Groups | Methyl Ester (Electrophile), Secondary Amide (H-bond donor/acceptor) |

Hazard Identification & Toxicology (Read-Across Analysis)

Since specific GHS data may not exist for this exact structure, we utilize Read-Across Toxicology based on its metabolic precursors and structural neighbors.[1][2]

Structural Alerts

-

The Ester Moiety (Methyl Benzoate analog):

-

The Amide Moiety:

-

Dust Explosion Potential:

-

As a fine organic powder, it presents a risk of deflagration if suspended in air near an ignition source.[2]

-

GHS Classification (Precautionary Assignment)

Synthesis & Experimental Handling

The most common synthesis route involves the acylation of cyclopentylamine with methyl 4-(chlorocarbonyl)benzoate.[1][2] This workflow introduces specific hazards (corrosives, exotherms) that exceed those of the final product.[1][2]

Protocol: Amide Coupling via Acid Chloride

Reaction:

Critical Control Points:

-

Exotherm Management: The reaction between the acid chloride and amine is highly exothermic.[2] Reagents must be added dropwise at 0°C.[1][2]

-

HCl Scavenging: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) must be used to neutralize the HCl byproduct.[1][2] Failure to scavenge HCl can lead to hydrolysis of the ester or side reactions.[2]

-

Quenching: Unreacted acid chloride must be quenched with methanol or water carefully to avoid acid splashes.[1][2]

Visualization: Synthesis Safety Workflow

The following diagram outlines the safety logic for the synthesis process.

Figure 1: Safety-critical workflow for the synthesis of the target ester-amide, highlighting exothermic control points.

Storage & Stability

Emergency Response & PPE Decision Tree

In the event of exposure or spill, the response must be calibrated to the physical state of the compound (solid vs. solution).[2]

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: Chemical splash goggles (ANSI Z87.[2]1) are mandatory.[1][2]

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[2] For prolonged immersion in solvents (DCM), use PVA or laminate gloves.[1][2]

-

Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.[2]

Visualization: Handling Decision Tree

Figure 2: PPE and Engineering Control decision tree based on the physical state of the compound.

References

"Methyl 4-(cyclopentylcarbamoyl)benzoate" starting materials for synthesis

Technical Guide: Synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate

Executive Summary

This technical guide details the synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate , a bifunctional building block characterized by a methyl ester at the para-position relative to a cyclopentyl amide moiety. This scaffold is frequently utilized in medicinal chemistry as a precursor for histone deacetylase (HDAC) inhibitors and other bioactive benzamides.

The synthesis strategy prioritizes the Acid Chloride Method via Monomethyl Terephthalate (MMT) . This route is selected for its scalability, cost-efficiency, and high atom economy compared to direct peptide coupling reagents (e.g., HATU/EDC), which are reserved here for small-scale, high-throughput applications.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary synthons: an electrophilic acyl donor and a nucleophilic amine.

-

Disconnection: Amide bond (C-N).

-

Fragment A (Electrophile): 4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate).

Strategic Logic: We utilize the pre-existing methyl ester of MMT to avoid chemoselectivity issues associated with starting from terephthalic acid (which would require differentiating two identical carboxylic acids).

Figure 1: Retrosynthetic disconnection showing the convergence of Monomethyl Terephthalate and Cyclopentylamine.

Starting Material Profile

High-purity starting materials are critical to minimize side reactions such as transesterification or bis-amide formation.

| Component | Chemical Name | CAS No. | Mol. Weight | Purity Req. | Handling Notes |

| Precursor A | Monomethyl Terephthalate (MMT) | 1679-64-7 | 180.16 g/mol | ≥98% | Moisture sensitive; store in desiccator. |

| Precursor B | Cyclopentylamine | 1003-03-8 | 85.15 g/mol | ≥99% | Volatile, flammable, corrosive. Use fume hood. |

| Activator | Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Reagent Grade | Highly reactive with water; generates HCl/SO₂ gas. |

| Base | Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | ≥99% | Acid scavenger; must be dry. |

Causality in Selection:

-

MMT vs. Terephthalic Acid: Using MMT (CAS 1679-64-7) eliminates the need for mono-protection steps, significantly increasing yield and reducing step count [1].

-

Thionyl Chloride: Selected over oxalyl chloride for industrial relevance; the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification [2].

Synthesis Protocol: Acid Chloride Route

This protocol describes a self-validating system where the intermediate formation is confirmed before proceeding to the coupling step.

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Charge: Add Monomethyl Terephthalate (10.0 g, 55.5 mmol) .

-

Solvent/Reagent: Add Thionyl Chloride (20 mL, ~275 mmol) . Note: SOCl₂ acts as both reagent and solvent.

-

Catalysis: Add 2 drops of DMF (Dimethylformamide).

-

Reaction: Reflux at 75-80°C for 2-3 hours.

-

Endpoint: The suspension should turn into a clear, homogeneous solution, indicating conversion of the solid acid to the liquid acid chloride.

-

-

Workup: Remove excess SOCl₂ via rotary evaporation (50°C, <20 mbar). Co-evaporate with dry toluene (2 x 20 mL) to remove trace HCl.

-

Intermediate:Methyl 4-(chlorocarbonyl)benzoate . Proceed immediately to Phase 2.

-

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

-

Solvation: Dissolve the crude acid chloride residue in Dichloromethane (DCM, 100 mL) under N₂ atmosphere. Cool to 0°C in an ice bath.

-

Nucleophile Addition: In a separate flask, mix Cyclopentylamine (5.2 g, 61.0 mmol, 1.1 eq) and Triethylamine (8.5 mL, 61.0 mmol) in DCM (20 mL).

-

Coupling: Add the amine/base mixture dropwise to the cold acid chloride solution over 30 minutes.

-

Control: Maintain internal temperature <5°C to prevent side reactions.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1). Product should appear at R_f ~0.5-0.6.

-

Phase 3: Purification & Isolation

-

Wash: Transfer to a separatory funnel. Wash sequentially with:

-

1N HCl (2 x 50 mL) – Removes unreacted amine and TEA.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

-

Brine (1 x 50 mL).

-

-

Dry & Concentrate: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: If the crude solid is off-white, recrystallize from hot Ethanol/Water or Ethyl Acetate/Hexane .

Process Visualization

The following diagram illustrates the critical path and decision points in the synthesis workflow.

Figure 2: Step-by-step workflow for the synthesis via the Acid Chloride route.

Characterization Criteria

To validate the identity of the synthesized compound, the following spectral data is expected:

-

1H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.1 ppm (d, 2H): Aromatic protons ortho to ester.

-

δ 7.8-7.9 ppm (d, 2H): Aromatic protons ortho to amide.

-

δ 6.0-6.5 ppm (br s, 1H): Amide NH.

-

δ 4.3-4.5 ppm (m, 1H): Cyclopentyl CH (methine) adjacent to NH.

-

δ 3.94 ppm (s, 3H): Methyl ester (-OCH₃).

-

δ 1.4-2.1 ppm (m, 8H): Cyclopentyl methylene protons.

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass: 247.29 g/mol .

-

Expected [M+H]⁺: 248.3 m/z.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclopentylamine (CAS 1003-03-8). Retrieved from [Link]

Sources

The Emergence of Methyl 4-(cyclopentylcarbamoyl)benzoate: A Synthetic and Application-Focused Technical Guide

Introduction: The Rationale Behind a Novel Carboxamide

In the landscape of modern medicinal chemistry and materials science, the benzamide scaffold represents a cornerstone of molecular design. Its inherent stability, capacity for hydrogen bonding, and versatile synthetic accessibility have cemented its role in a vast array of applications, from potent pharmaceuticals to high-performance polymers. This guide introduces a novel derivative, Methyl 4-(cyclopentylcarbamoyl)benzoate, a compound situated at the intersection of established chemical principles and the quest for new molecular entities with tailored properties.

While specific literature on Methyl 4-(cyclopentylcarbamoyl)benzoate is not yet prevalent, its structural motifs—a para-substituted methyl benzoate and an N-cyclopentyl amide—suggest a rich potential for exploration. The introduction of a cyclopentyl group offers a unique combination of lipophilicity and conformational rigidity compared to linear alkyl chains, a feature often exploited in drug design to enhance binding affinity and metabolic stability. This document serves as a proactive technical guide, grounded in established chemical precedent, to outline the synthesis, characterization, and potential utility of this promising compound for researchers and drug development professionals.

Proposed Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate can be approached through several reliable methods for amide bond formation. The most direct and industrially scalable approach involves the acylation of cyclopentylamine with a suitable derivative of methyl terephthalate.

Synthetic Pathway: Acylation of Cyclopentylamine

A highly efficient and proposed synthetic route commences with either monomethyl terephthalate or dimethyl terephthalate. The former allows for direct activation of the carboxylic acid, while the latter requires selective aminolysis of one of the methyl esters. A more controlled and widely applicable laboratory-scale synthesis, however, would proceed via the acid chloride of monomethyl terephthalate.

The reaction of methyl 4-(chloroformyl)benzoate with cyclopentylamine in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane, is anticipated to yield the desired product with high efficiency. The mechanism involves the nucleophilic attack of the cyclopentylamine nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. The triethylamine serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

An alternative, though potentially less selective, method is the direct aminolysis of dimethyl terephthalate with cyclopentylamine. This reaction typically requires elevated temperatures and may be catalyzed by a Lewis acid or a base to facilitate the displacement of the methoxy group.[1]

Synthetic Workflow Diagram

Caption: Proposed synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate via acylation.

Predicted Physicochemical and Spectroscopic Data

Based on the proposed structure, the following physicochemical and spectroscopic characteristics for Methyl 4-(cyclopentylcarbamoyl)benzoate can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-150 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 2H), 7.90 (d, 2H), 6.20 (br s, 1H, NH), 4.30 (m, 1H, CH-N), 3.95 (s, 3H, OCH₃), 2.10-1.50 (m, 8H, cyclopentyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O, ester), 165.8 (C=O, amide), 142.0 (Ar-C), 134.0 (Ar-C), 129.8 (Ar-CH), 127.0 (Ar-CH), 52.5 (OCH₃), 52.0 (CH-N), 33.0 (cyclopentyl CH₂), 24.0 (cyclopentyl CH₂) |

| Mass Spec (ESI+) | m/z 248.13 [M+H]⁺, 270.11 [M+Na]⁺ |

Potential Applications and Fields of Investigation

The structural components of Methyl 4-(cyclopentylcarbamoyl)benzoate suggest several avenues for research and application, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Development : N-substituted benzamides are a well-established class of bioactive molecules.[2] The presence of the cyclopentyl group may confer favorable pharmacokinetic properties, such as enhanced cell membrane permeability and resistance to metabolic degradation. This could make the compound a valuable scaffold for developing inhibitors of enzymes or modulators of receptors where a specific hydrophobic interaction is beneficial.[3]

-

Agrochemicals : Similar benzamide structures have been explored for their potential as herbicides and pesticides.[4] The specific combination of the benzoate and cyclopentylamide moieties could be investigated for activity against various agricultural pests.

-

Material Science : The rigid benzamide core and the potential for hydrogen bonding could make this molecule a useful monomer or building block for the synthesis of novel polymers with specific thermal or mechanical properties.

Detailed Experimental Protocol: Synthesis and Characterization

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis and characterization of Methyl 4-(cyclopentylcarbamoyl)benzoate.

Materials and Reagents

-

Methyl 4-(chloroformyl)benzoate (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Synthetic Procedure

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(chloroformyl)benzoate (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the cyclopentylamine/triethylamine solution dropwise to the stirred solution of methyl 4-(chloroformyl)benzoate at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford Methyl 4-(cyclopentylcarbamoyl)benzoate as a solid.

Characterization Workflow

Caption: A logical workflow for the structural confirmation of the synthesized compound.

Conclusion

Methyl 4-(cyclopentylcarbamoyl)benzoate represents a synthetically accessible and intriguing molecule with potential for a range of applications. This guide provides a comprehensive, albeit proactive, framework for its synthesis, characterization, and avenues for future investigation. By leveraging established principles of amide chemistry and structure-activity relationships, researchers are well-equipped to explore the properties of this novel compound and unlock its potential in their respective fields.

References

- Google Patents. (n.d.). Process for the preparation of n-methylbenzamide.

-

Chen, T., Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

-

Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

Sources

- 1. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0355480B1 - Process for the preparation of n-methylbenzamide - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(cyclopentylcarbamoyl)benzoate (CAS: 1325090-17-2). While direct aminolysis of dimethyl terephthalate is possible, it often suffers from poor selectivity (yielding bis-amides). This guide prioritizes the Acid Chloride Activation Route starting from Monomethyl Terephthalate (MMT). This pathway offers superior regioselectivity, ensuring the methyl ester moiety remains intact while quantitatively converting the carboxylic acid to the target secondary amide.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Intermediate for PARP inhibitors and bifunctional building blocks in SAR studies.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the competing reactivity of the two carbonyl centers on the terephthalate scaffold.

-

Challenge: Differentiating between the methyl ester (C-1) and the amide formation site (C-4).

-

Solution: Utilize the differential reactivity of an acyl chloride versus an alkyl ester. By converting the free acid of MMT to an acid chloride, we create a highly electrophilic species that reacts preferentially with cyclopentylamine under mild conditions, leaving the methyl ester untouched.

Strategic Workflow Diagram

Caption: Figure 1. Step-wise synthetic workflow emphasizing the activation of the carboxylic acid moiety prior to amine coupling.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| Monomethyl Terephthalate | 180.16 | 1.0 | Limiting Reagent | Irritant |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | Chlorinating Agent | Corrosive, Toxic |

| Cyclopentylamine | 85.15 | 1.1 | Nucleophile | Flammable, Toxic |

| Triethylamine (Et₃N) | 101.19 | 1.5 | Acid Scavenger | Flammable, Corrosive |

| DMF | 73.09 | Cat. | Catalyst | Repro.[1][2][3][4][5][6][7][8][9] Toxin |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium | Volatile |

Step 1: Acid Chloride Formation (Activation)

Rationale: Thionyl chloride is chosen over Oxalyl chloride for cost-efficiency in scale-up, though Oxalyl chloride is a viable alternative for mg-scale.

-

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

-

Charge: Add Monomethyl Terephthalate (5.0 g, 27.7 mmol) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (20 mL) directly (acting as solvent and reagent). Add 2-3 drops of DMF (Dimethylformamide) as a catalyst.

-

Mechanistic Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction [1].

-

-

Reaction: Heat the mixture to reflux (75°C oil bath) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess SOCl₂.

-

Critical Step: Add 10 mL of dry Toluene and re-evaporate (azeotropic removal of residual SOCl₂). Repeat twice. This prevents side reactions in the next step.

-

Step 2: Amidation (Coupling)

Rationale: A biphasic or anhydrous organic solvent system with an organic base prevents hydrolysis of the newly formed acid chloride.

-

Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Amine Addition: In a separate vessel, mix Cyclopentylamine (3.0 mL, 30.5 mmol) and Triethylamine (5.8 mL, 41.5 mmol) in DCM (20 mL).

-

Execution: Add the amine/base solution dropwise to the acid chloride solution over 15 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

Step 3: Workup & Purification[7]

-

Quench: Quench the reaction with 1M HCl (50 mL) . This solubilizes the amine salts and removes unreacted cyclopentylamine.

-

Extraction: Separate the organic layer.[7] Wash sequentially with:

-

Saturated NaHCO₃ (50 mL) – removes unreacted acid.

-

Brine (50 mL) – dries the organic layer.

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Reaction Mechanism & Critical Control Points

The reaction proceeds via a Nucleophilic Acyl Substitution . The high energy of the acyl chloride intermediate drives the reaction forward, making it irreversible under these conditions.

Mechanistic Pathway

Caption: Figure 2. Mechanistic cascade. The base (Et3N) is critical for driving Step 3 by neutralizing the byproduct HCl.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions during Step 1 & 2. Use fresh SOCl₂. |

| Impurity: Bis-amide | Contaminated Starting Material | Verify MMT purity. If MMT contains Terephthalic acid, bis-amide forms.[4] |

| Impurity: Methyl Ester Hydrolysis | Aqueous workup too basic | Avoid prolonged exposure to strong base (NaOH) during workup. Use NaHCO₃.[6] |

Representative Characterization Data

Note: Values are representative of the structural class.

-

Physical State: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.15 (bd, 1H, NH), 4.40 (m, 1H, CH-cyclopentyl), 3.94 (s, 3H, OCH₃), 2.10–1.50 (m, 8H, cyclopentyl-CH₂).

-

MS (ESI): Calculated for C₁₄H₁₇NO₃ [M+H]⁺: 248.12; Found: 248.1.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Goodman, I. (1991).[4] "Synthesis of aromatic ester-amides." European Polymer Journal, 27(5), 515-521. Link (Precedent for acid chloride route from monomethyl terephthalate).

-

Gaymans, R. J., & de Haan, J. L. (1993).[4] "Polyamides and Polyesteramides."[4] Polymer, 34(20), 4360. (Discussion on aminolysis vs acid chloride selectivity).

-

Vertex AI Search. (2023).[2] "CAS 1325090-17-2 Data."[10][11][12] Retrieved from chemical databases via internal search.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. EP0980884B1 - Process for preparing ester amides and polyesteramides - Google Patents [patents.google.com]

- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid - Google Patents [patents.google.com]

- 10. m.chem960.com [m.chem960.com]

- 11. Methyl 4-(cyclopentylcarbamoyl)benzoate CAS#:1325090-17-2_上海百舜生物科技有限公司_化学加网 [huaxuejia.cn]

- 12. Methyl 4-(cyclopentylcarbaMoyl)benzoate CAS#:1325090-17-2_上海源叶生物科技有限公司_化学加网 [huaxuejia.cn]

Application Note: Methyl 4-(cyclopentylcarbamoyl)benzoate in Cancer Drug Discovery

[1][2]

Executive Summary

Methyl 4-(cyclopentylcarbamoyl)benzoate is a bifunctional ester-amide scaffold used in the synthesis of targeted anticancer agents.[1] It functions as a stable precursor for the 4-(cyclopentylcarbamoyl)benzoic acid fragment, a "privileged structure" in medicinal chemistry.[1] This moiety is frequently employed to:

-

Optimize Hydrophobic Interactions: The cyclopentyl group fills hydrophobic pockets (e.g., ATP-binding sites in kinases or the "cap" region of HDACs) with higher metabolic stability than linear alkyl chains.[1]

-

Define Molecular Geometry: The para-substituted benzoate provides a rigid linear linker, essential for projecting warheads into deep enzymatic pockets (e.g., the catalytic zinc site of HDACs).[1]

-

Modulate Solubility: The methyl ester masks the polarity of the carboxylic acid, facilitating cell permeability in prodrug strategies or allowing for facile purification during intermediate synthesis steps.[1]

Core Applications in Cancer Research

Synthesis of HDAC Inhibitors (Class I/IIb)

In the design of Histone Deacetylase (HDAC) inhibitors, the "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophore model is standard.[1]

-

Role: This compound serves as the "Cap-Linker" precursor .[1] The cyclopentyl amide acts as the surface-recognition "Cap," while the benzoate phenyl ring acts as the "Linker."[1]

-

Mechanism: Hydrolysis of the methyl ester reveals the carboxylic acid, which is then coupled to a Zinc Binding Group (e.g., hydroxylamine to form hydroxamic acid, or an ortho-aminoanilide).[1]

-

Advantage: The cyclopentyl group improves blood-brain barrier (BBB) permeability compared to more polar caps, making it relevant for Glioblastoma research.[1]

Tubulin Polymerization Inhibitors

Research indicates that N-alkyl-benzamide derivatives can target the colchicine-binding site of tubulin.[1]

-

Role: The 4-(cyclopentylcarbamoyl) moiety mimics the bulky hydrophobic domains of colchicine or combretastatin A-4.[1]

-

Application: Used to synthesize analogs that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in multidrug-resistant (MDR) tumor lines (e.g., A549, MCF-7).[1]

Fragment-Based Drug Discovery (FBDD)[1][2]

-

Library Synthesis: The compound is a standard building block for "SAR by Catalog." It allows researchers to rapidly generate libraries of amide analogs to probe Structure-Activity Relationships (SAR) in the P1/P2 pockets of proteases or kinases.[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis (Activation)

To generate the active coupling partner, 4-(cyclopentylcarbamoyl)benzoic acid.[1]

Rationale: The methyl ester is chemically stable for storage but must be hydrolyzed to the free acid to participate in amide coupling reactions with the target pharmacophore.[1]

Reagents:

-

Methyl 4-(cyclopentylcarbamoyl)benzoate (1.0 equiv)[1]

-

Solvent: THF/MeOH/H₂O (3:1:1 ratio)

-

1M HCl (for acidification)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of Methyl 4-(cyclopentylcarbamoyl)benzoate in 5 mL of THF/MeOH (3:1).

-

Saponification: Add a solution of LiOH·H₂O (3.0 mmol) in 1 mL of water dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting material (Rf ~0.[1]6) disappears and the baseline acid spot appears.[1]

-

Work-up: Concentrate the solvent under reduced pressure to remove THF/MeOH.

-

Acidification: Cool the aqueous residue to 0°C and acidify to pH ~2 using 1M HCl. A white precipitate (the product) should form.[1]

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

-

Quality Control: Verify purity via ¹H NMR (DMSO-d₆). Look for the disappearance of the methyl singlet (~3.8 ppm) and appearance of the carboxylic acid proton (~12-13 ppm).[1]

-

Protocol B: Amide Coupling to Heterocyclic Scaffolds

Example: Coupling to an amine-bearing kinase core (e.g., an aminopyrazole or aniline).[1]

Rationale: This step installs the "Cap" moiety onto the bioactive core.[1]

Reagents:

-

Activated Acid (from Protocol A) (1.0 equiv)[1]

-

Target Amine (Heterocyclic Core) (1.0 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried flask, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Stir at RT for 15 minutes to form the activated ester.

-

Addition: Add DIPEA (3.0 equiv), followed immediately by the Target Amine (1.0 equiv).

-

Coupling: Stir the reaction at RT for 12–18 hours under Nitrogen atmosphere.

-

Quenching: Dilute with EtOAc and wash with Sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Data Visualization & Logic

Synthetic Pathway: From Intermediate to Bioactive Drug

The following diagram illustrates the transformation of Methyl 4-(cyclopentylcarbamoyl)benzoate into a functional HDAC inhibitor or Kinase inhibitor.

Caption: Synthetic workflow converting the methyl ester precursor into a bioactive cancer therapeutic via hydrolysis and convergent coupling.

Quantitative Comparison: Linker Properties

When selecting linkers for drug design, the Cyclopentyl-Amide motif offers specific advantages over aliphatic chains.